molecular formula C5HBrF3NO2S B13987200 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid

5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid

Cat. No.: B13987200
M. Wt: 276.03 g/mol
InChI Key: WMPUDRHJBRXYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position on the thiazole ring, along with a carboxylic acid group at the 4th position. It is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-bromothiazole with trifluoroacetic acid under specific conditions . Another method includes the condensation of 2-bromo-4-trifluoromethylthiazole with carbon dioxide in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, trifluoromethylation, and carboxylation, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of the thiazole ring can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Mechanism of Action

The mechanism of action of 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid is unique due to the combination of its bromine, trifluoromethyl, and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5HBrF3NO2S

Molecular Weight

276.03 g/mol

IUPAC Name

5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)10-4(13-2)5(7,8)9/h(H,11,12)

InChI Key

WMPUDRHJBRXYRA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)C(F)(F)F)Br)C(=O)O

Origin of Product

United States

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